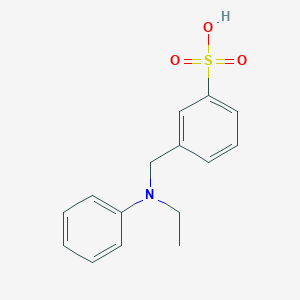

3-((Ethylphenylamino)methyl)benzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(N-ethylanilino)methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGRVFPPZJPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029136 | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

101-11-1 | |

| Record name | 3-[(Ethylphenylamino)methyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-N-ethylanilinotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((ETHYLPHENYLAMINO)METHYL)BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CA7X98HXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a key intermediate in the dye industry.[1][2] This document details the synthetic protocols, purification methods, and analytical characterization of the compound.

Compound Identification and Properties

This compound, also known as N-ethyl-N-(3-sulfobenzyl)aniline, is an aromatic sulfonic acid.[3][4] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(N-ethylanilino)methyl]benzenesulfonic acid | [3] |

| Synonyms | N-ethyl-N-(3-sulfobenzyl)aniline, alpha-(N-Ethylanilino)-m-toluenesulfonic acid | [3] |

| CAS Number | 101-11-1 | [3] |

| Molecular Formula | C₁₅H₁₇NO₃S | [3][5] |

| Molecular Weight | 291.37 g/mol | [3][5] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | >99% | [2] |

| Solubility | Soluble in water | |

| Primary Use | Intermediate for dyes |

Synthesis

The primary synthetic route to this compound is the direct sulfonation of N-ethyl-N-benzylaniline using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2][6] The sulfonic acid group is directed to the meta-position on the benzyl ring.[6]

Synthetic Workflow

The overall synthesis process can be visualized as a three-stage workflow: reaction, workup, and purification.

References

- 1. 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid [dyestuffintermediates.com]

- 2. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents [patents.google.com]

- 3. This compound | C15H17NO3S | CID 66858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-N-benzylaniline-3'-sulfonic acid | CymitQuimica [cymitquimica.com]

- 5. GSRS [precision.fda.gov]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

Unraveling the Enigma: The Mechanism of Action of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid Remains Undefined

Despite a thorough review of publicly available scientific literature and chemical databases, the biological mechanism of action for the compound 3-((Ethylphenylamino)methyl)benzenesulfonic acid remains uncharacterized. Current information is limited to its chemical identity and its application as an intermediate in dye synthesis, with no documented pharmacological effects, signaling pathway interactions, or in vitro experimental data.

As of late 2025, a comprehensive search has yielded no peer-reviewed studies or technical reports detailing the pharmacological properties of this compound. Chemical repositories such as PubChem provide foundational data on its structure (Molecular Formula: C15H17NO3S) and identification (CAS Number: 101-11-1), but lack any information regarding its biological activity.[1][2]

The available information points towards its use primarily in the chemical manufacturing sector. One notable application is as a precursor in the synthesis of certain dyes, for instance, in the production of Acid Blue 15.[3] This industrial application does not provide any insight into potential interactions with biological systems.

Due to the absence of research into its biological effects, key data points required for a technical guide—such as quantitative metrics of biological activity (e.g., IC50, Ki, or EC50 values), detailed experimental protocols from in vitro or in vivo studies, and established signaling pathway associations—are non-existent.

Consequently, the creation of a detailed technical guide or whitepaper for a research-focused audience, as requested, is not feasible at this time. The mandatory requirements for data tables summarizing quantitative data, detailed experimental methodologies, and diagrams of signaling pathways cannot be fulfilled without the foundational scientific research.

Further investigation into the biological effects of this compound would be necessary to elucidate any potential mechanism of action. Such research would involve initial screening for biological activity, target identification, and subsequent in-depth studies to map its interaction with cellular and molecular pathways. Until such studies are conducted and published, its role in a biological context remains an open question.

References

In Vitro Evaluation of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: A Review of Available Data

Initial investigations into the biological profile of 3-((Ethylphenylamino)methyl)benzenesulfonic acid have not yielded specific in vitro evaluation data. The compound, identified by CAS Number 101-11-1, is primarily cataloged as a chemical intermediate, particularly in the synthesis of dyes.[1][2][3] Its use in industrial applications appears to be its most prominent characteristic based on current information.

A broader search for the biological activities of structurally related compounds, such as aromatic sulfonic acids and N-alkylanilines, provides some general context but no direct data for the target molecule. For instance, some sulfonic acid esters have been evaluated for genotoxicity, with findings indicating that the potential for mutagenic effects can vary based on the specific ester group. However, these studies do not include this compound itself. Similarly, while N-alkylanilines are recognized as important precursors in the synthesis of various pharmaceuticals, this general applicability does not translate to specific in vitro data for this particular benzenesulfonic acid derivative.

Due to the lack of available in vitro studies, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the biological effects of this compound at this time. The core requirements for an in-depth technical guide or whitepaper on its in vitro evaluation, as requested, cannot be fulfilled based on the current body of scientific literature.

Chemical and Physical Properties

While biological data is scarce, fundamental chemical and physical properties of this compound have been reported and are summarized below.

| Property | Value | Source |

| CAS Number | 101-11-1 | [1][3] |

| Molecular Formula | C15H17NO3S | [1][4] |

| Molecular Weight | 291.37 g/mol | [3][4] |

| Synonyms | N-Ethyl-N-(3-sulfobenzyl)aniline, alpha-(N-Ethylanilino)-m-toluenesulfonic acid | [1][3] |

Experimental Workflow for Future In Vitro Evaluation

Should researchers undertake an in vitro evaluation of this compound, a general experimental workflow could be proposed. This hypothetical workflow is presented to illustrate the types of studies that would be necessary to build a comprehensive biological profile.

Caption: A hypothetical workflow for the in vitro evaluation of a novel compound.

Further research is required to determine if this compound possesses any significant biological activity that would warrant the in-depth in vitro evaluation sought by drug development professionals. At present, it remains primarily characterized as an industrial chemical intermediate.

References

Preliminary Toxicity Screening of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive preliminary toxicity screening of 3-((Ethylphenylamino)methyl)benzenesulfonic acid. Due to the limited availability of direct toxicological data for this specific compound, this guide synthesizes information from structurally related analogues, including benzenesulfonic acid derivatives and N-alkylanilines, to forecast a potential toxicological profile. This document outlines predicted metabolic pathways, proposes a battery of standard toxicological assays for a comprehensive evaluation, and presents detailed experimental protocols based on internationally recognized guidelines. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of the potential toxicological risks associated with this compound and to provide a strategic framework for its empirical toxicological assessment.

Introduction

This guide provides a preliminary assessment of the potential toxicity of this compound by examining the known toxicological profiles of its constituent chemical classes. Furthermore, it outlines a recommended testing strategy and detailed methodologies for key in vitro and in vivo assays to enable a thorough toxicological evaluation.

Predicted Metabolic Pathways

The metabolic fate of this compound is anticipated to involve pathways characteristic of both N-alkylanilines and aromatic sulfonic acids. The primary metabolic transformations are expected to be mediated by cytochrome P450 (CYP450) enzymes in the liver.

N-Alkylaniline Moiety Metabolism: The N-ethylphenylamino portion of the molecule is susceptible to several CYP450-mediated reactions:

-

N-Dealkylation: The ethyl group can be removed to form N-(3-sulfobenzyl)aniline. This is a common metabolic pathway for N-alkylanilines[1].

-

α-Carbon Hydroxylation: Hydroxylation of the carbon atom attached to the nitrogen can lead to the formation of an unstable carbinolamine, which can then break down to release acetaldehyde and the corresponding aniline derivative. This metabolic α-C-oxidation is mediated by a cytochrome P-450-dependent pathway[2][3].

-

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite. This N-oxidation is mediated by a flavoprotein amine oxidase[2][3]. N-oxidation of tertiary anilines is not influenced by many common CYP450 inhibitors[2][3].

-

Aromatic Hydroxylation: The phenyl ring of the N-alkylaniline moiety can undergo hydroxylation at various positions.

Benzenesulfonic Acid Moiety Metabolism: The benzenesulfonic acid group is generally considered to be a hydrophilic moiety that facilitates excretion.

-

Sulfation: Sulfation is a major Phase II detoxification pathway that increases the water solubility of compounds, promoting their elimination via urine and/or bile[4][5]. While the sulfonic acid group is already a sulfate, further conjugation is less likely. The primary role of this moiety is likely to enhance the polarity of the molecule and its metabolites.

-

Desulfonation: While less common in mammals for aromatic sulfonic acids, some microorganisms are capable of desulfonation[6]. The potential for in vivo desulfonation in mammals is considered low but cannot be entirely ruled out without empirical data.

The interplay of these pathways will determine the overall toxicokinetic profile of the compound and the nature of its metabolites, some of which could be more or less toxic than the parent molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. epsomsaltcouncil.org [epsomsaltcouncil.org]

- 5. researchgate.net [researchgate.net]

- 6. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (EBS). While specific experimental data for EBS is not publicly available, this document outlines standardized protocols and best practices relevant to the characterization of this and similar aromatic sulfonic acid derivatives.

Physicochemical Properties of EBS

This compound is an aromatic sulfonic acid. A summary of its key identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-[(N-ethylanilino)methyl]benzenesulfonic acid | --INVALID-LINK-- |

| CAS Number | 101-11-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₇NO₃S | --INVALID-LINK-- |

| Molecular Weight | 291.37 g/mol | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

Solubility Assessment

The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development. For a sulfonic acid derivative such as EBS, solubility is expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of EBS in a given solvent system at a constant temperature.

Materials:

-

This compound (EBS) powder

-

Solvents: Purified water, phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of EBS powder to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of EBS in the diluted sample using a validated HPLC method.

-

Measure the pH of the saturated solution.

Data Presentation: The solubility data should be presented in a clear, tabular format.

| Solvent System | Temperature (°C) | pH (at saturation) | Solubility (mg/mL) |

| Purified Water | 25 | ||

| Phosphate Buffer | 25 | 2.0 | |

| Phosphate Buffer | 25 | 4.5 | |

| Phosphate Buffer | 25 | 6.8 | |

| Phosphate Buffer | 25 | 7.4 | |

| Ethanol | 25 | N/A | |

| Methanol | 25 | N/A | |

| Acetonitrile | 25 | N/A | |

| Purified Water | 37 | ||

| Phosphate Buffer | 37 | 2.0 | |

| Phosphate Buffer | 37 | 4.5 | |

| Phosphate Buffer | 37 | 6.8 | |

| Phosphate Buffer | 37 | 7.4 |

Dissolution Testing for Poorly Soluble Forms

If EBS exhibits poor solubility, dissolution enhancement strategies may be necessary. Dissolution testing is crucial to evaluate the performance of different formulations.

Objective: To assess the rate and extent of dissolution of EBS from a solid dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

Media: Dissolution media should be selected based on the physiological pH range of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Surfactants may be added for poorly soluble compounds to achieve sink conditions.

Experimental Workflow:

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) provides guidelines for stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of EBS under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]

Procedure:

-

Prepare solutions of EBS in the respective stress media.

-

For thermal and photostability, expose the solid drug substance.

-

Include control samples stored under normal conditions.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

Data Presentation:

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (if identified) |

| 0.1 M HCl | 24 hours | 60°C | ||

| 0.1 M NaOH | 24 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | Room Temp. | ||

| Dry Heat | 48 hours | 80°C | ||

| Photostability | As per ICH Q1B | N/A |

Logical Flow for Forced Degradation Studies:

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance stored in its proposed packaging to establish the re-test period or shelf life.

Objective: To evaluate the stability of EBS under recommended storage conditions over a prolonged period.

Conditions (as per ICH Q1A guidelines):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

-

Package the EBS drug substance in the proposed container closure system.

-

Place the samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation:

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 25°C/60%RH | 0 | |||

| 3 | ||||

| 6 | ||||

| ... | ||||

| 40°C/75%RH | 0 | |||

| 3 | ||||

| 6 |

Analytical Methodologies

A validated, stability-indicating HPLC method is crucial for both solubility and stability studies.

Typical HPLC Parameters:

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis at a wavelength of maximum absorbance for EBS.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The execution of these studies will generate the necessary data to support formulation development and regulatory submissions.

References

Computational Modeling of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid Interactions: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational workflow for investigating the interactions of 3-((Ethylphenylamino)methyl)benzenesulfonic acid, a compound primarily utilized as a dye intermediate, with a plausible biological target.[1][2] In the absence of specific documented biological activity for this molecule, this paper outlines a robust, multi-faceted computational strategy employing molecular docking and molecular dynamics simulations to predict and analyze its potential binding affinity and interaction mechanisms. The methodologies detailed herein are designed to serve as a practical guide for researchers seeking to explore the bioactivity of novel or under-characterized small molecules. All computational protocols and data presentation formats are structured to be readily adaptable for similar in silico drug discovery and molecular interaction studies.

Introduction

This compound is a synthetic organic compound with the molecular formula C15H17NO3S.[1] Its primary documented application is in the manufacturing of dyes.[1][2] While its chemical properties are established, there is a significant gap in the scientific literature regarding its biological activities and potential interactions with macromolecular targets. This whitepaper presents a hypothetical yet scientifically rigorous computational framework to elucidate the potential interactions of this molecule, thereby showcasing a generalizable approach for the initial stages of drug discovery and toxicological assessment of industrial chemicals.

For the purpose of this guide, we have selected Human Carbonic Anhydrase II (CA II) as a representative protein target. This selection is based on the well-documented inhibitory activity of various sulfonamide-containing compounds against this enzyme class.[3][4][5] The protocols outlined below are, however, broadly applicable to other protein targets.

Computational Methodologies

A sequential and integrated computational approach is proposed, commencing with molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the predicted complex and delve deeper into the dynamics of the interaction.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This method is instrumental in virtual screening and for generating initial hypotheses about ligand-protein interactions.

-

Preparation of the Receptor (Carbonic Anhydrase II):

-

The 3D crystallographic structure of Human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogens are added to the protein structure, and Gasteiger charges are computed using AutoDock Tools.[8][9]

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw or MarvinSketch) and saved in a standard format (e.g., MOL or SDF).

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of Carbonic Anhydrase II. The dimensions and center of the grid box are determined based on the location of the catalytic zinc ion and surrounding residues.

-

The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.[8]

-

The simulation generates a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

The following table summarizes hypothetical docking results for this compound with Carbonic Anhydrase II.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | His94, His96, His119, Thr199, Thr200 |

| 2 | -8.2 | Val121, Leu198, Pro202 |

| 3 | -7.9 | Gln92, Asn62 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time.[10][11][12][13] This method allows for the assessment of the stability of the ligand-protein complex predicted by docking and provides insights into the nuanced conformational changes and intermolecular interactions.

-

System Preparation:

-

The top-ranked docked pose of the this compound-Carbonic Anhydrase II complex is selected as the starting structure.

-

The complex is placed in a cubic simulation box with a minimum distance of 1.0 nm between the protein and the box edges.

-

The simulation box is solvated with a suitable water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Parameters:

-

A suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) is applied.

-

The system undergoes energy minimization to remove steric clashes.

-

The system is then subjected to a two-phase equilibration: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

The production MD simulation is run for a duration of 100 nanoseconds.

-

The trajectory from the MD simulation is analyzed to extract quantitative data on the stability and dynamics of the complex.

| Analysis Metric | Description | Hypothetical Outcome |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone and ligand heavy atoms from their initial positions. | A stable RMSD plot for both the protein and the ligand would indicate a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues around their average positions. | Higher RMSF values in loop regions and lower values in the active site would suggest a stable binding pocket. |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds formed between the ligand and the protein. | Persistent hydrogen bonds with key active site residues would confirm a stable interaction. |

| Binding Free Energy Calculation | (e.g., MM/PBSA or MM/GBSA) Estimates the binding free energy from the MD trajectory. | A negative binding free energy would indicate a favorable interaction. |

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate the computational pipelines described in this guide.

Figure 1: A comprehensive workflow diagram illustrating the sequential process of molecular docking followed by molecular dynamics simulation.

Figure 2: A logical diagram showing the relationship between the compound, its hypothetical target, and the computational methods used for analysis.

Conclusion

This technical guide has detailed a hypothetical yet robust computational framework for investigating the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, it is possible to generate valuable predictive data on the binding affinity, interaction patterns, and stability of the compound with a plausible biological target. The methodologies and workflows presented here serve as a foundational protocol for the in silico assessment of under-characterized small molecules, providing a critical first step in exploring their potential bioactivity and guiding future experimental validation. This approach is not only cost-effective but also aligns with the principles of modern drug discovery and toxicological screening.

References

- 1. This compound | C15H17NO3S | CID 66858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid [dyestuffintermediates.com]

- 3. A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarse.com [ijarse.com]

- 6. KBbox: Methods [kbbox.h-its.org]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. Protein-Ligand Complex [mdtutorials.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the patent landscape surrounding 3-((ethylphenylamino)methyl)benzenesulfonic acid and structurally related compounds. While the primary documented industrial application of this compound (CAS No. 101-11-1) is as an intermediate in the synthesis of dyes, the broader class of benzenesulfonic acid and sulfonamide derivatives has garnered significant attention in the pharmaceutical industry. This whitepaper delves into the existing patent literature to elucidate the therapeutic potential, key players, and methodologies relevant to researchers and professionals in drug development. The analysis covers patented synthesis methods, therapeutic applications, and available biological data, offering a comprehensive overview for strategic research and development.

Introduction: The Emerging Potential of Benzenesulfonic Acid Derivatives

Benzenesulfonic acids and their derivatives are a versatile class of organic compounds. While their initial applications were predominantly in the dye industry, their structural motifs have proven to be valuable scaffolds in medicinal chemistry. The sulfonic acid group, with its strong acidic nature and ability to form stable salts, can enhance the pharmacokinetic properties of drug candidates. This, coupled with the diverse substitutions possible on the benzene ring and the amino side chain, allows for the fine-tuning of biological activity. This guide focuses on the patent landscape of this compound and its structural relatives to identify opportunities and challenges for future drug discovery efforts.

Patent Landscape Analysis

The patent landscape for this compound itself is limited, with public databases listing a small number of patents primarily related to its use in manufacturing. However, a broader search for structurally similar benzenesulfonic acid and benzenesulfonamide derivatives reveals a rich and active area of research and development in the pharmaceutical sector.

Key Therapeutic Areas

Patents for compounds structurally related to this compound span a wide range of therapeutic indications. These include:

-

Oncology: Several patents disclose benzenesulfonamide derivatives as potent inhibitors of various protein kinases and other signaling pathways implicated in cancer. For instance, certain derivatives have been investigated for their anti-proliferative effects in human colon cancer cell lines[1]. Another patent describes 2-indolinone derivatives, which share some structural similarities, for their potential as antineoplastic agents[2].

-

Neurological Disorders: The benzenesulfonamide scaffold is present in compounds designed to modulate voltage-gated sodium channels. Selective antagonists of these channels are being explored for the treatment of epilepsy and other seizure disorders[3].

-

Inflammatory and Immunological Disorders: Benzenesulfonamide derivatives have been patented as CCR3 (CC chemokine receptor 3) antagonists, indicating their potential for treating asthma, atopic dermatitis, and allergic rhinitis[4].

-

Metabolic Disorders: Some patented compounds with a benzenesulfonic acid moiety are being investigated for their role in treating metabolic disorders[5].

Key Patent Assignees

The major players in the patent landscape for related structures are pharmaceutical companies and research institutions. While a comprehensive list is beyond the scope of this guide, notable assignees include both large pharmaceutical corporations and specialized biotechnology firms.

Jurisdictional Analysis

Patents for these related compounds have been filed in major jurisdictions, including the United States (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO), indicating a global interest in this chemical space for therapeutic applications.

Synthesis Methodologies

The synthesis of this compound and its analogs typically involves multi-step chemical reactions. While specific protocols for the parent compound are not extensively detailed in the public patent literature, general methods for the synthesis of related benzenesulfonic acids and sulfonamides can be inferred.

General Synthesis Workflow

A plausible synthetic route for benzenesulfonic acid derivatives often involves the sulfonation of a substituted benzene ring, followed by functional group interconversions to introduce the desired side chains. An alternative approach could involve the reaction of a starting material already containing the sulfonic acid group with appropriate reagents to build the side chain.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of benzenesulfonic acid derivatives.

Patented Experimental Protocols

Table 1: Representative Synthetic Steps from Patent Literature

| Step | Description | Reactants | Conditions | Patent Reference |

| Sulfonation | Introduction of a sulfonic acid group onto an aromatic ring. | Aromatic compound, Sulfuric acid/Oleum | Heat | General Knowledge |

| Esterification | Formation of a sulfonate ester. | Benzenesulfonyl chloride, Sodium methoxide | 25-35°C | CN102351750A[6] |

| Oxidative Coupling | Formation of a thiosulfonic acid. | Thiosulfonic acid, Aniline, Periodate | Not specified | US10968174B2[7] |

Biological Activity and Mechanism of Action

The biological activity of benzenesulfonic acid and sulfonamide derivatives is highly dependent on the specific substitutions on the molecule. The core structure serves as a scaffold to position functional groups that interact with biological targets.

Signaling Pathways

Based on the patent literature for related compounds, several signaling pathways are targeted by this class of molecules.

Diagram: Targeted Signaling Pathways

Caption: Signaling pathways targeted by benzenesulfonamide derivatives based on patent literature.

Quantitative Data

Quantitative data for this compound is scarce in the public domain. However, for related patented compounds, some biological data is available. For instance, the IC50 value for a benzenesulfonamide derivative, E7070, in inhibiting human colon cancer cells has been reported as 0.26 µM[1].

Table 2: Publicly Available Biological Data for a Related Compound (E7070)

| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Patent/Reference |

| E7070 | Not specified | Colon 38 (human colon cancer) | Proliferation | 0.26 | J. Med. Chem. 1999, 42, 3789-3799 (as cited in EP2366687A2)[1] |

Conclusion and Future Outlook

The patent landscape for this compound itself is narrow, with its primary role being in the dye industry. However, the extensive patenting of structurally related benzenesulfonic acid and benzenesulfonamide derivatives for a wide array of therapeutic applications highlights the significant potential of this chemical class in drug discovery. The existing patent literature provides a strong foundation for researchers to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring the therapeutic potential of this compound and its close analogs in the areas of oncology, neurology, and inflammatory diseases, leveraging the synthetic and biological insights from the broader patent landscape. There is a clear opportunity for innovation in developing novel intellectual property around this versatile scaffold.

References

- 1. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 2. US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Google Patents [patents.google.com]

- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. MY149046A - Benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 7. US10968174B2 - Synthesis of a thiosulfonic acid by a step of periodate mediated oxidative coupling of a thiosulfonic acid with an aniline - Google Patents [patents.google.com]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC-UV Method for the Quantification of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

Application Notes and Protocols: 3-((Ethylphenylamino)methyl)benzenesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of available scientific literature and chemical databases indicates that 3-((Ethylphenylamino)methyl)benzenesulfonic acid is primarily documented as an intermediate in the manufacturing of dyes.[1][2] There is currently no direct evidence or published research demonstrating its specific application as a catalyst in organic reactions. Its chemical structure, featuring a sulfonic acid group, suggests potential as an acid catalyst. This document provides a detailed profile of the compound and outlines a hypothetical protocol for evaluating its catalytic activity.

Compound Profile: this compound

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 101-11-1 | [1][2][3] |

| Molecular Formula | C15H17NO3S | [2][4] |

| Molecular Weight | 291.37 g/mol | [1][4] |

| IUPAC Name | 3-[(N-ethylanilino)methyl]benzenesulfonic acid | [2] |

| Synonyms | N-Ethyl-N-(3-sulfobenzyl)aniline, α-(N-Ethylanilino)-m-toluenesulfonic acid | [2][3] |

| Physical Form | Solid | |

| Primary Use | Intermediate in dye synthesis | [1][2] |

Hypothetical Application: Catalyst Screening for Esterification

While no specific catalytic applications have been documented, the sulfonic acid moiety of this compound suggests it could function as an acid catalyst. Below is a hypothetical experimental protocol to screen its potential catalytic activity in the esterification of acetic acid with ethanol.

Objective: To determine if this compound can effectively catalyze the formation of ethyl acetate from acetic acid and ethanol.

Materials:

-

This compound (as potential catalyst)

-

Acetic acid, glacial

-

Ethanol, absolute

-

Toluene (as solvent and for azeotropic removal of water)

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

-

Internal standard (e.g., dodecane) for GC analysis

-

Standard laboratory glassware for reflux and distillation

-

Gas chromatograph with a suitable column

Experimental Protocol:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add acetic acid (0.1 mol, 6.01 g), ethanol (0.12 mol, 6.91 g), and toluene (30 mL).

-

Add the potential catalyst, this compound (1 mol%, 0.291 g).

-

Add a known amount of an internal standard (e.g., dodecane) for subsequent GC analysis.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Collect small aliquots of the reaction mixture at regular intervals (e.g., every hour) for analysis.

-

-

Work-up and Analysis:

-

After the reaction is complete (as determined by the cessation of water collection or by GC analysis), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Analyze the organic layer by gas chromatography (GC) to determine the yield of ethyl acetate relative to the internal standard.

-

-

Data Evaluation:

-

Calculate the reaction yield based on the GC analysis.

-

Compare the results with a control reaction run without the catalyst and another with a known acid catalyst (e.g., p-toluenesulfonic acid).

-

Hypothetical Catalyst Screening Workflow

Caption: Hypothetical workflow for screening the catalytic activity of this compound in an esterification reaction.

Conclusion and Future Outlook

While this compound is an established intermediate in industrial chemistry, its potential as a catalyst in organic synthesis remains unexplored in published literature. The presence of a sulfonic acid group provides a chemical basis for its potential use as an acid catalyst. The provided hypothetical protocol for an esterification reaction serves as a starting point for researchers interested in investigating its catalytic properties. Further studies are necessary to determine its efficacy, substrate scope, and potential advantages over existing catalysts.

References

Application Notes and Protocols for Cell-Based Assays with 3-((Ethylphenylamino)methyl)benzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid is a chemical compound with limited publicly available data regarding its biological activity.[1] Primarily documented as an intermediate in dye synthesis, its effects on cellular processes remain largely uncharacterized.[1] These application notes provide a foundational set of protocols for initial cell-based screening of this compound to assess its potential cytotoxic, anti-proliferative, and pro-apoptotic effects. The following protocols are generalized and will likely require optimization for specific cell lines and experimental conditions.

Hypothetical Rationale for Assay Selection

Given the absence of known biological targets or mechanisms of action for this compound, a primary screening approach should focus on fundamental cellular health indicators. The proposed assays will investigate:

-

Cell Viability and Cytotoxicity: To determine if the compound is toxic to cells and at what concentrations.

-

Cell Proliferation: To assess whether the compound inhibits cell division.

-

Apoptosis Induction: To understand if the compound induces programmed cell death.

This initial toxicological and functional screening will provide a broad understanding of the compound's cellular effects and guide further mechanistic studies.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[2][3][4]

Materials:

-

This compound

-

Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include untreated and solvent-only control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Untreated Control | (Value) | 100 |

| Solvent Control | (Value) | (Value) |

| 0.1 | (Value) | (Value) |

| 1 | (Value) | (Value) |

| 10 | (Value) | (Value) |

| 100 | (Value) | (Value) |

| 1000 | (Value) | (Value) |

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol describes the use of the BrdU (Bromodeoxyuridine) incorporation assay to measure DNA synthesis as an indicator of cell proliferation.[5][6]

Materials:

-

This compound

-

Selected cell line

-

Complete cell culture medium

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

BrdU Labeling: 2-4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well. Incubate for the remaining time.[7]

-

Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[7]

-

Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Detection: Wash the wells and add the substrate solution. Incubate until a color change is observed. Add the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control.

Data Presentation:

| Concentration (µM) | Absorbance (450 nm) | % Proliferation |

| Untreated Control | (Value) | 100 |

| Solvent Control | (Value) | (Value) |

| 0.1 | (Value) | (Value) |

| 1 | (Value) | (Value) |

| 10 | (Value) | (Value) |

| 100 | (Value) | (Value) |

| 1000 | (Value) | (Value) |

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.[8][9][10]

Materials:

-

This compound

-

Selected cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Untreated Control | (Value) | (Value) | (Value) | (Value) |

| Solvent Control | (Value) | (Value) | (Value) | (Value) |

| 10 | (Value) | (Value) | (Value) | (Value) |

| 50 | (Value) | (Value) | (Value) | (Value) |

| 100 | (Value) | (Value) | (Value) | (Value) |

Visualizations

Caption: General experimental workflow for cell-based assays.

Caption: Logical flow for investigating cellular effects.

References

- 1. This compound | C15H17NO3S | CID 66858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. mbl.edu [mbl.edu]

- 8. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Exploring the Potential of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Ethylphenylamino)methyl)benzenesulfonic acid (CAS No. 101-11-1) is an organic compound historically utilized as an intermediate in the synthesis of various dyes.[1] Its chemical structure, featuring a benzenesulfonic acid group, imparts significant water solubility, a key characteristic for probes intended for live-cell imaging applications. While this compound is not yet established as a conventional fluorescent probe, its inherent properties suggest a potential for utility in fluorescence microscopy. This document provides a hypothetical framework for the application of this compound as a fluorescent marker in cellular imaging, offering detailed protocols and outlining potential areas of investigation for researchers interested in exploring novel imaging agents.

Physicochemical and Putative Photophysical Properties

| Parameter | Value | Significance in Fluorescence Microscopy |

| Molecular Formula | C₁₅H₁₇NO₃S[2][3] | Defines the basic chemical identity. |

| Molecular Weight | 291.37 g/mol [2][3] | Important for calculating molar concentrations for staining solutions. |

| CAS Number | 101-11-1[1][2] | Unique identifier for the chemical substance. |

| Excitation Maximum (λex) | Not Available | The wavelength of light required to excite the molecule to a higher energy state. Essential for selecting appropriate light sources and filters. |

| Emission Maximum (λem) | Not Available | The peak wavelength of light emitted by the molecule as it returns to its ground state. Dictates the selection of emission filters for imaging. |

| Quantum Yield (Φ) | Not Available | The efficiency of the fluorescence process (photons emitted per photon absorbed). A higher quantum yield indicates a brighter fluorophore. |

| Molar Extinction Coefficient (ε) | Not Available | A measure of how strongly the molecule absorbs light at a given wavelength. Contributes to the overall brightness of the signal. |

| Photostability | Not Available | The resistance of the fluorophore to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments. |

| Solubility | Water Soluble | The presence of the sulfonic acid group suggests good aqueous solubility, which is advantageous for preparing staining solutions for biological samples and minimizing the use of organic solvents that can be toxic to cells. |

Hypothetical Applications in Cellular Imaging

Given its structural features, this compound could potentially be explored for the following applications in fluorescence microscopy:

-

General Cytoplasmic and Nuclear Staining: As a water-soluble molecule, it may passively diffuse across the cell membrane and accumulate in the cytoplasm and nucleus, serving as a general cellular marker for visualizing cell morphology and counting cells.

-

Investigating Drug-Membrane Interactions: The amphipathic nature of the molecule could lead to interactions with cellular membranes. Changes in its fluorescent properties upon binding to lipids could be used to study the effects of drugs on membrane structure and integrity.

-

pH Sensing in Acidic Organelles: The amino group in the structure could potentially be protonated in acidic environments, such as lysosomes. This change in protonation state might alter the fluorescence spectrum, offering a mechanism for pH sensing within specific organelles.

Experimental Protocols

The following are generalized, hypothetical protocols for evaluating the utility of this compound in live-cell fluorescence microscopy. These protocols are based on standard procedures for water-soluble fluorescent dyes and will require significant optimization.

Protocol 1: General Staining of Live Cells

Objective: To assess the ability of this compound to stain live mammalian cells and to determine its subcellular localization.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (to be determined based on spectral characterization)

Procedure:

-

Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in sterile PBS. Further dilute the stock solution in complete cell culture medium to final concentrations ranging from 1 µM to 50 µM.

-

Cell Staining:

-

Wash the cultured cells twice with pre-warmed PBS.

-

Remove the PBS and add the staining solution to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope. Acquire images at various excitation and emission wavelengths to determine the optimal imaging conditions.

-

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which this compound is non-toxic to cells.

Materials:

-

This compound

-

Mammalian cells cultured in a 96-well plate

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

-

Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiments (e.g., 2, 6, 24 hours). Include untreated cells as a negative control.

-

Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the untreated control.

Visualizing Experimental Logic and Potential Pathways

To effectively utilize a novel compound in fluorescence microscopy, a structured experimental approach is necessary. The following diagrams, created using the DOT language, illustrate a logical workflow for characterizing a new probe and a hypothetical signaling pathway that could be investigated.

Caption: Workflow for characterizing a novel fluorescent probe.

Caption: Hypothetical drug-induced signaling pathway.

Conclusion

While this compound is not a conventional fluorescent dye, its chemical properties, particularly its water solubility, make it an interesting candidate for exploration in the field of fluorescence microscopy. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers aiming to characterize and potentially utilize this compound as a novel imaging tool. Rigorous experimental validation of its photophysical properties, cellular uptake, and specificity is essential to determine its true potential in advancing cellular imaging and drug discovery.

References

experimental design for in vivo studies of 3-((Ethylphenylamino)methyl)benzenesulfonic acid

An In-Vivo Experimental Framework for 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

Application Notes and Protocols for Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo experimental design and evaluation of this compound. Given the limited publicly available biological data for this compound, this framework is based on established principles of preclinical drug development for novel chemical entities, drawing parallels from other sulfonic acid derivatives. The protocols herein detail methodologies for pharmacokinetic, toxicological, and efficacy studies, complete with data presentation tables and workflow diagrams to guide researchers.

Introduction and Pre-formulation Studies

This compound, also known as EBASA, is an organic compound with the molecular formula C15H17NO3S.[1][2][3] It is primarily documented as an intermediate in the manufacturing of dyes.[1][3][4] While its specific biological activity is not extensively studied, other sulfonic acid derivatives have demonstrated a range of pharmacological effects, including antihyperglycemic and antitumor activities.[5][6] Therefore, a structured in vivo evaluation is warranted to assess its therapeutic potential and safety profile.

Before commencing in vivo experiments, critical preliminary studies must be conducted.

1.1. Compound Characterization:

-

Purity Assessment: Verify the purity of the test compound (typically >98%) using methods like HPLC and NMR.

-

Solubility: Determine the solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for animal dosing. Given its sulfonic acid group, aqueous solubility may be pH-dependent.

-

Stability: Assess the stability of the compound in the chosen formulation under storage and experimental conditions.

1.2. Formulation Development: The goal is to prepare a sterile, non-toxic formulation that can be administered accurately. Common vehicles include saline, phosphate-buffered saline (PBS) with pH adjustment, or solutions containing solubilizing agents like cyclodextrins.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[7] These studies help in selecting the dose and dosing schedule for subsequent efficacy and toxicology studies.[8][9]

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

Objective: To determine key PK parameters (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) following intravenous and oral administration.[9][10][11]

Materials:

-

Test Compound: this compound

-

Animals: Male and female Sprague-Dawley rats (8-10 weeks old)

-

Dosing Vehicles: Sterile saline (for IV), 0.5% methylcellulose in water (for oral)

-

Analytical Method: A validated LC-MS/MS method for quantifying the compound in plasma.

Procedure:

-

Animal Acclimatization: Acclimate animals for at least one week before the study.

-

Grouping: Divide animals into two main groups: Intravenous (IV) and Oral (PO). Use at least 3-4 animals per time point or 3-4 cannulated animals for serial sampling.

-

Group 1 (IV): 2 mg/kg single bolus dose via the tail vein.

-

Group 2 (PO): 20 mg/kg single dose via oral gavage.

-

-

Dosing: Administer the compound. The selected doses should be non-toxic.[8]

-

Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points.

-

IV route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate PK parameters using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters

| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ng·h/mL) | Value | Value |

| AUC (0-inf) (ng·h/mL) | Value | Value |

| t½ (h) | Value | Value |

| Clearance (CL) (mL/h/kg) | Value | N/A |

| Volume of Distribution (Vss) (L/kg) | Value | N/A |

| Oral Bioavailability (F%) | N/A | Calculated Value |

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of a compound and identify potential adverse effects.[12][13] These studies range from acute single-dose to chronic repeated-dose administrations.[12]

Experimental Protocol: Acute Dose-Range Finding Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Materials:

-

Test Compound: this compound

-

Animals: Male and female CD-1 mice (7-9 weeks old)

-

Dosing Vehicle: As determined in pre-formulation studies.

Procedure:

-

Animal Acclimatization & Grouping: Acclimate animals and assign them to dose groups (e.g., 5 males and 5 females per group). Include a vehicle control group.

-

Dose Selection: Administer escalating single doses of the compound based on preliminary in vitro cytotoxicity data. Example dose levels: 50, 150, 500, 1000, 2000 mg/kg.

-

Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

-

Clinical Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes daily for 14 days.[8]

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) and preserve them in 10% neutral buffered formalin for potential histopathological analysis, especially from animals showing signs of toxicity.

Data Presentation: Acute Toxicology Summary

| Dose Group (mg/kg) | Sex | No. of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |

| Vehicle Control | M/F | 5/5 | 0/10 | No abnormalities observed | Value % | No abnormalities observed |

| 50 | M/F | 5/5 | 0/10 | No abnormalities observed | Value % | No abnormalities observed |

| 150 | M/F | 5/5 | 0/10 | Description | Value % | Description |

| 500 | M/F | 5/5 | Value | Description | Value % | Description |

| 1000 | M/F | 5/5 | Value | Description | Value % | Description |

| 2000 | M/F | 5/5 | Value | Description | Value % | Description |

Efficacy (Pharmacodynamic) Studies

Efficacy studies are designed to test the therapeutic effectiveness of a compound in a relevant animal model of disease. The choice of model depends on the hypothesized mechanism of action. Since some sulfonic acid derivatives show antihyperglycemic activity[5], a relevant diabetes model is proposed here as an example.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the effect of the compound on glucose tolerance in a model of type 2 diabetes.

Materials:

-

Test Compound: this compound

-

Animals: db/db mice or high-fat diet-induced diabetic C57BL/6J mice (models for type 2 diabetes).

-

Positive Control: Metformin (an established anti-diabetic drug).

-

Glucose solution (2 g/kg).

Procedure:

-

Animal Model & Acclimatization: Acclimate diabetic mice for one week.

-

Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

-

Group 1: Vehicle Control

-

Group 2: Test Compound (e.g., 50 mg/kg)

-

Group 3: Test Compound (e.g., 150 mg/kg)

-

Group 4: Positive Control (e.g., Metformin 200 mg/kg)

-

-

Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Dosing: Administer the vehicle, test compound, or positive control via oral gavage.

-

Glucose Challenge: 60 minutes after drug administration, administer a 2 g/kg glucose solution via oral gavage.

-

Blood Glucose Measurement: Measure blood glucose from a tail snip at 0 (just before glucose challenge), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion.

Data Presentation: Efficacy in OGTT

| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min | Glucose AUC (0-120 min) |

| Vehicle Control | - | Value | Value | Value | Value | Value |

| Test Compound | 50 | Value | Value | Value | Value | Value |

| Test Compound | 150 | Value | Value | Value | Value | Value |

| Metformin | 200 | Value | Value | Value | Value | Value |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and potential biological interactions relevant to the in vivo study of a novel compound.

Caption: Overall workflow for preclinical in vivo evaluation.

References

- 1. This compound | C15H17NO3S | CID 66858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. N-ethyl-N-benzylaniline-3'-sulfonic acid | Aarti Industries [aarti-industries.com]

- 4. 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid [dyestuffintermediates.com]

- 5. Design and Synthesis of Sulfonium Derivatives: A Novel Class of α-Glucosidase Inhibitors with Potent In Vivo Antihyperglycemic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. selvita.com [selvita.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 12. noblelifesci.com [noblelifesci.com]

- 13. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

Application Notes and Protocols for the Large-Scale Synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 3-((Ethylphenylamino)methyl)benzenesulfonic acid (CAS No. 101-11-1), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2] The following sections detail the synthesis protocol, quantitative data, safety precautions, and characterization methods.

Synthesis Protocol

The primary method for the large-scale synthesis of this compound is the direct sulfonation of N-ethyl-N-benzylaniline using fuming sulfuric acid (oleum).[1] This process is highly exothermic and requires careful control of reaction conditions to ensure high purity and yield.

Reaction Scheme

The overall reaction is as follows:

N-ethyl-N-benzylaniline reacts with fuming sulfuric acid to yield this compound.

Materials and Equipment

-

Reactants:

-

N-ethyl-N-benzylaniline (Starting Material)

-

20-30% Fuming Sulfuric Acid (Oleum) (Sulfonating Agent)

-

Water (for dilution and precipitation)

-

-

Equipment:

-

Glass-lined or other suitable corrosion-resistant reactor with temperature control, stirring mechanism, and addition funnel.

-

Centrifuge or filtration unit.

-

Drying oven.

-